molecular formula C7H3BrClFN2 B2803035 4-Bromo-7-chloro-6-fluoro-1H-indazole CAS No. 1935558-98-7

4-Bromo-7-chloro-6-fluoro-1H-indazole

Cat. No.: B2803035
CAS No.: 1935558-98-7
M. Wt: 249.47
InChI Key: FFUFQPHQBDTNDB-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-fluoro-1H-indazole is a heterocyclic compound with the molecular formula C7H3BrClFN2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under specific conditions .

Industrial Production Methods: Industrial production methods often utilize transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can be employed to form the N-N bond necessary for the indazole structure .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the indazole ring.

Common Reagents and Conditions:

    Halogenating Agents: Used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce different halogen atoms into the indazole ring, while oxidation can lead to the formation of various oxo derivatives .

Scientific Research Applications

4-Bromo-7-chloro-6-fluoro-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-6-fluoro-1H-indazole
  • 7-Bromo-4-chloro-1H-indazol-3-amine

Comparison: 4-Bromo-7-chloro-6-fluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behaviors, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-7-chloro-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(10)6(9)7-3(4)2-11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUFQPHQBDTNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Br)C=NN2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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